molecular formula C14H14N2O B6422223 (E)-1-[(4-methoxyphenyl)methylidene]-2-phenylhydrazine CAS No. 622-73-1

(E)-1-[(4-methoxyphenyl)methylidene]-2-phenylhydrazine

Cat. No. B6422223
CAS RN: 622-73-1
M. Wt: 226.27 g/mol
InChI Key: IZUQZLGWRCYWCB-RVDMUPIBSA-N
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Description

(E)-1-[(4-methoxyphenyl)methylidene]-2-phenylhydrazine, commonly referred to as 4-MEPH, is a hydrazine derivative that has been studied extensively for its potential applications in medicinal chemistry and biochemistry. It is a versatile compound that can be used as a reactant in organic synthesis, as a starting material for the synthesis of other compounds, and as an intermediate in the synthesis of a variety of compounds. 4-MEPH has been studied for its potential use in the synthesis of drugs, as a ligand for metal complexes, and as a reagent for the selective synthesis of certain compounds.

Scientific Research Applications

4-MEPH has been studied extensively for its potential applications in medicinal chemistry and biochemistry. It has been used as a reactant in organic synthesis, as a starting material for the synthesis of other compounds, and as an intermediate in the synthesis of a variety of compounds. 4-MEPH has also been studied for its potential use in the synthesis of drugs, as a ligand for metal complexes, and as a reagent for the selective synthesis of certain compounds.

Mechanism of Action

The mechanism of action of 4-MEPH is not fully understood. However, it is believed to act as a proton donor, which can facilitate the formation of certain compounds by providing the necessary protons. It is also believed to act as an electron donor, which can facilitate the formation of certain compounds by providing the necessary electrons.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MEPH are not well understood. However, it has been shown to have antifungal activity against certain species of fungi, and it has been studied for its potential use in the treatment of certain types of cancer. Additionally, 4-MEPH has been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-MEPH in laboratory experiments is its versatility. It can be used as a reactant in organic synthesis, as a starting material for the synthesis of other compounds, and as an intermediate in the synthesis of a variety of compounds. Additionally, 4-MEPH is relatively inexpensive and readily available.
However, there are several limitations to using 4-MEPH in laboratory experiments. It is a highly reactive compound, and it can be toxic if not handled properly. Additionally, it is not soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

The potential future directions for 4-MEPH are numerous. It has been studied for its potential use in the synthesis of drugs, as a ligand for metal complexes, and as a reagent for the selective synthesis of certain compounds. Additionally, it has been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer’s disease, and for its potential use in the treatment of certain types of cancer. Additionally, 4-MEPH has been studied for its potential use in the development of new materials, such as polymers and nanomaterials. Finally, 4-MEPH has been studied for its potential use in the development of new catalysts for organic synthesis.

Synthesis Methods

4-MEPH can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methoxyphenylhydrazine and phenylacetaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at a temperature of 140–180 °C for 1–3 hours. The reaction produces a yellow solid, which can be purified by recrystallization. Another method for the synthesis of 4-MEPH involves the reaction of 4-methoxyphenylhydrazine and phenylacetaldehyde in the presence of a Lewis acid, such as boron trifluoride etherate or aluminum chloride. The reaction is typically carried out at a temperature of 40–70 °C for 1–2 hours.

properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-17-14-9-7-12(8-10-14)11-15-16-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUQZLGWRCYWCB-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Anisaldehyde phenylhydrazone

CAS RN

622-73-1
Record name p-Anisaldehyde phenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Anisaldehyde phenylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405692
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHOXYBENZALDEHYDE PHENYLHYDRAZONE
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